molecular formula C9H10Cl2N2O2 B3196921 tert-Butyl 3,6-dichloropyridazine-4-carboxylate CAS No. 100161-97-5

tert-Butyl 3,6-dichloropyridazine-4-carboxylate

Cat. No.: B3196921
CAS No.: 100161-97-5
M. Wt: 249.09 g/mol
InChI Key: AUTACEWHHVMQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-Butyl 3,6-dichloropyridazine-4-carboxylate typically involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

tert-Butyl 3,6-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as potassium carbonate for substitution reactions. Major products formed depend on the specific reagents and conditions used but can include a variety of substituted pyridazine derivatives .

Scientific Research Applications

tert-Butyl 3,6-dichloropyridazine-4-carboxylate is used extensively in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor for various biological pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3,6-dichloropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved can vary widely but often include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

tert-Butyl 3,6-dichloropyridazine-4-carboxylate can be compared with other similar compounds such as:

  • tert-Butyl 3,5-dichloropyridazine-4-carboxylate
  • tert-Butyl 3,6-dibromopyridazine-4-carboxylate
  • tert-Butyl 3,6-difluoropyridazine-4-carboxylate

These compounds share similar structural features but differ in their halogen substituents, which can affect their reactivity and applications. The unique combination of chlorine atoms in this compound provides distinct chemical properties that can be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

tert-butyl 3,6-dichloropyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-8(14)5-4-6(10)12-13-7(5)11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTACEWHHVMQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3,6-dichloropyridazine-4-carboxylic acid (5.79 g, 30 mmol), tert-butanol (2.45 g, 33 mmol), 2-chloro-1-methylpyridinium iodide (6.12 g, 24 mmol), and tributylamine (8.9 g, 48 mmol) in dichloromethane (52 mL) was stirred at refluxing under N2 for 3 h. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified using a silica gel cartridge (330 g) which was pretreated with 1% Et3N in hexanes for 10 min at 10 mL/min, eluting with a gradient of EtOAc (0-50%) in hexanes to afford 6.1 g (81%) of the title compound as a white solid. HPLC/MS (Method B): retention time=2.95 min, [M+H]+=249.1.
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3,6-dichloropyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3,6-dichloropyridazine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3,6-dichloropyridazine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3,6-dichloropyridazine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3,6-dichloropyridazine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3,6-dichloropyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.